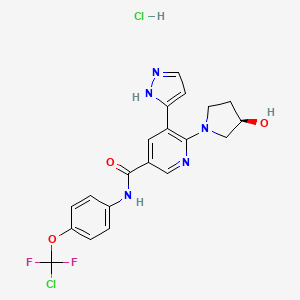

Asciminib hydrochloride

Vue d'ensemble

Description

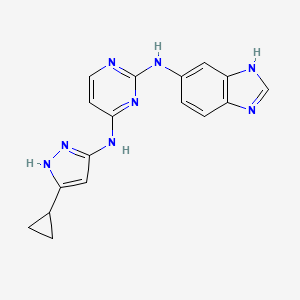

Le chlorhydrate d'Asciminib, commercialisé sous le nom de marque Scemblix, est un médicament utilisé pour traiter la leucémie myéloïde chronique à chromosome Philadelphie positif (Ph+ CML). C'est un inhibiteur de protéine kinase qui cible spécifiquement la poche myristoyle de l'ABL, un nouveau mécanisme d'action .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation du chlorhydrate d'Asciminib implique plusieurs étapes clés :

Matière première : La synthèse commence par la 2-chloro-3-acétylpyridine.

Condensation céto-ester : Cette étape implique la condensation de la matière première pour former un composé intermédiaire.

N-alkylation : L'intermédiaire subit une N-alkylation pour introduire les groupes fonctionnels nécessaires.

Chloration : La chloration est effectuée pour modifier davantage l'intermédiaire.

Amidation : L'intermédiaire est ensuite soumis à une amidation pour former l'amide souhaité.

Synthèse de la pyrazole de Knole : Enfin, le composé subit une synthèse de pyrazole de Knole pour produire du chlorhydrate d'Asciminib.

Méthodes de production industrielle : La production industrielle du chlorhydrate d'Asciminib suit la même voie de synthèse mais est optimisée pour la production à grande échelle. Le processus implique l'utilisation de réactifs disponibles dans le commerce et des conditions de réaction courantes, ce qui le rend approprié pour la production de masse .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d'Asciminib subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels.

Substitution : Le composé peut subir des réactions de substitution pour introduire différents substituants.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Des agents halogénants ou des nucléophiles pour des réactions de substitution.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du chlorhydrate d'Asciminib, qui peuvent être utilisés pour des recherches et développements supplémentaires .

4. Applications de recherche scientifique

Le chlorhydrate d'Asciminib a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les inhibiteurs de protéine kinase et leurs interactions.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et son potentiel à inhiber la prolifération des cellules cancéreuses.

Industrie : Employé dans le développement de nouveaux agents thérapeutiques et dans la recherche pharmaceutique.

5. Mécanisme d'action

Le chlorhydrate d'Asciminib fonctionne comme un inhibiteur STAMP (Specifically Targeting the ABL Myristoyl Pocket). Il se lie à la poche myristoyle de la protéine BCR-ABL1, inhibant son activité. Cette liaison empêche la protéine d'adopter une conformation active, réduisant ainsi son activité kinase et inhibant la prolifération des cellules leucémiques .

Composés similaires :

Imatinib (Gleevec) : Un inhibiteur de tyrosine kinase compétitif de l'ATP.

Dasatinib (Sprycel) : Un autre inhibiteur compétitif de l'ATP avec un spectre d'activité plus large.

Nilotinib (Tasigna) : Un inhibiteur sélectif de BCR-ABL1 avec une puissance supérieure à celle de l'Imatinib.

Bosutinib (Bosulif) : Cible les kinases de la famille ABL et SRC.

Unicité du chlorhydrate d'Asciminib : Le chlorhydrate d'Asciminib est unique en raison de son mécanisme d'inhibition allostérique, ciblant la poche myristoyle plutôt que le site de liaison à l'ATP. Cela lui permet de surmonter les mutations de résistance qui affectent les inhibiteurs compétitifs de l'ATP, ce qui en fait une option précieuse pour les patients atteints de formes résistantes de leucémie myéloïde chronique .

Applications De Recherche Scientifique

Asciminib Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying protein kinase inhibitors and their interactions.

Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.

Industry: Employed in the development of new therapeutic agents and in pharmaceutical research.

Mécanisme D'action

Asciminib Hydrochloride functions as a STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor. It binds to the myristoyl pocket of the BCR-ABL1 protein, inhibiting its activity. This binding prevents the protein from adopting an active conformation, thereby reducing its kinase activity and inhibiting the proliferation of leukemic cells .

Comparaison Avec Des Composés Similaires

Imatinib (Gleevec): An ATP-competitive tyrosine kinase inhibitor.

Dasatinib (Sprycel): Another ATP-competitive inhibitor with a broader spectrum of activity.

Nilotinib (Tasigna): A selective inhibitor of BCR-ABL1 with higher potency than Imatinib.

Bosutinib (Bosulif): Targets both ABL and SRC family kinases.

Uniqueness of Asciminib Hydrochloride: this compound is unique due to its allosteric inhibition mechanism, targeting the myristoyl pocket rather than the ATP-binding site. This allows it to overcome resistance mutations that affect ATP-competitive inhibitors, making it a valuable option for patients with resistant forms of chronic myeloid leukemia .

Propriétés

Numéro CAS |

2119669-71-3 |

|---|---|

Formule moléculaire |

C20H19Cl2F2N5O3 |

Poids moléculaire |

486.3 g/mol |

Nom IUPAC |

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C20H18ClF2N5O3.ClH/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28;/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30);1H/t14-;/m1./s1 |

Clé InChI |

HGCOOPLEWPBLOY-PFEQFJNWSA-N |

SMILES |

C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4.Cl |

SMILES isomérique |

C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4.Cl |

SMILES canonique |

C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Asciminib hydrochloride; ABL001-AAA; ABL-001; AB -001; ABL001; asciminib; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

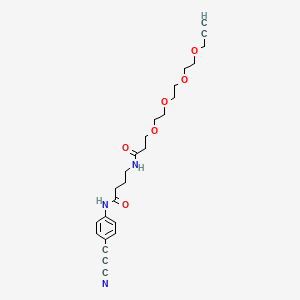

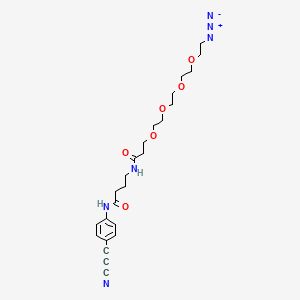

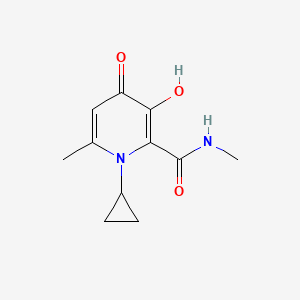

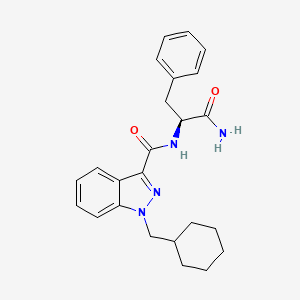

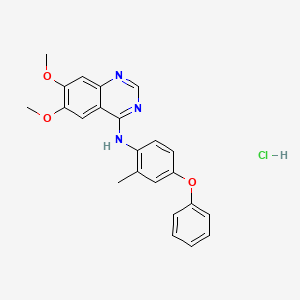

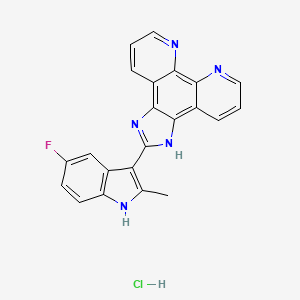

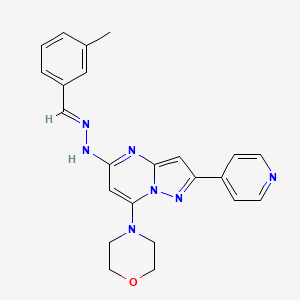

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605542.png)

![(2E)-N,N-diethyl-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B605550.png)

![(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide](/img/structure/B605557.png)